N-(5-chloro-2-cyanophenyl)-1-(3-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-(5-chloro-2-cyanophenyl)-1-[(3-chlorophenyl)methyl]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2N3O2/c21-15-4-1-3-13(9-15)12-25-8-2-5-17(20(25)27)19(26)24-18-10-16(22)7-6-14(18)11-23/h1-10H,12H2,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZQOQPBDBUMMGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C=CC=C(C2=O)C(=O)NC3=C(C=CC(=C3)Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-cyanophenyl)-1-(3-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C20H13Cl2N3O2
- Molecular Weight : 398.242 g/mol
- CAS Number : 899754-13-3
Antiviral Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antiviral properties. For instance, derivatives with similar structures have shown effectiveness against human adenovirus (HAdV), demonstrating selectivity indexes greater than 100 and low cytotoxicity in vitro. Compounds targeting the HAdV DNA replication process have been particularly noted for their potential therapeutic applications .
Antioxidant Properties
The compound has been evaluated for its antioxidant capabilities. In various assays, including the DPPH radical scavenging method, it has shown promising results, indicating its potential to mitigate oxidative stress. The introduction of specific moieties in related compounds has been linked to enhanced antioxidant activity, suggesting that structural modifications can significantly influence efficacy .
The biological activity of this compound is believed to involve interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in viral replication or oxidative processes.
- Receptor Modulation : It could modulate receptor activity, leading to altered cellular responses that contribute to its therapeutic effects.
Case Study 1: Antiviral Efficacy
A study investigated the antiviral activity of various derivatives against HAdV. Among them, one derivative exhibited an IC50 of 0.27 μM with a CC50 of 156.8 μM, indicating a favorable therapeutic index and low toxicity .
Case Study 2: Antioxidant Evaluation
In another study assessing antioxidant properties, several derivatives were screened using the DPPH assay. The results showed that certain modifications led to an increase in radical scavenging ability compared to ascorbic acid, a well-known antioxidant .
Data Table: Biological Activity Summary
| Activity Type | Compound Derivative | IC50 (μM) | CC50 (μM) | Selectivity Index |
|---|---|---|---|---|
| Antiviral | Similar Compound 1 | 0.27 | 156.8 | >100 |
| Antioxidant | Compound 10 | Not specified | Not specified | Not specified |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Conformational Similarities
N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide ()
- Core Structure : Shares the 2-oxo-1,2-dihydropyridine-3-carboxamide backbone.
- Substituents: Differs in the aromatic group (3-bromo-2-methylphenyl vs. 5-chloro-2-cyanophenyl) and lacks the 3-chlorobenzyl side chain.
- Tautomerism : Prefers the keto-amine tautomer over the hydroxy-pyridine form, similar to the target compound. This tautomer stabilizes the amide bridge, enabling extended π-conjugation and near-planar molecular geometry .
- Dihedral Angle : The dihedral angle between aromatic rings in this analog is 8.38°, indicating high planarity. The target compound likely exhibits similar planarity, optimizing π-π stacking in biological targets.
BMS-777607 ()
- Core Structure : Contains a 2-oxo-1,2-dihydropyridine-3-carboxamide core but with fluorophenyl (4-ethoxy-1-(4-fluorophenyl)) substituents.
- Activity: A selective Met kinase inhibitor, demonstrating the therapeutic relevance of this scaffold. The target compound’s 3-chlorobenzyl and cyano groups may alter kinase selectivity or potency compared to BMS-777607’s fluorine-rich structure .
Table 1: Structural Comparison
Pharmacological and Physicochemical Properties
- Halogen Effects: The target compound’s 3-chlorobenzyl group may enhance membrane permeability compared to the bromine-containing analog in .
- Cyano Group Impact: The 2-cyano substituent on the phenyl ring introduces strong electron-withdrawing effects, which may increase metabolic stability but reduce solubility compared to methyl or bromine substituents.
- Hydrogen Bonding : Like the analog in , the target compound may form centrosymmetric dimers via N–H⋯O hydrogen bonds, influencing crystallinity and solubility .
Q & A
Q. Optimization Strategies :
- Reaction Monitoring : Use HPLC or TLC to track intermediates and ensure reaction completion .
- Yield Improvement : Microwave-assisted synthesis reduces side reactions and improves regioselectivity .
- Purity Control : Recrystallization from methanol or ethanol is critical for isolating high-purity crystals .
Advanced: How can X-ray crystallography resolve tautomeric ambiguity in the dihydropyridine ring of this compound?
Methodological Answer :
Tautomerism between keto-amine (lactam) and hydroxy-pyridine forms is common in dihydropyridines. To resolve ambiguity:
- Crystallization : Grow single crystals in polar solvents (e.g., MeOH) for X-ray diffraction analysis .
- Hydrogen Bond Analysis : Identify intramolecular N–H···O bonds in the lactam form, which are absent in the hydroxy tautomer .
- Dihedral Angle Measurement : A near-planar conformation (e.g., dihedral angle <10° between aromatic rings) supports the lactam structure .
Case Study : In N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, X-ray data confirmed the keto-amine tautomer via N–H···O hydrogen bonding and planar geometry .
Basic: What spectroscopic techniques are essential for characterizing this compound and its intermediates?
Q. Methodological Answer :
- NMR Spectroscopy :
- 1H/13C NMR : Assign aromatic protons (δ 6.5–8.5 ppm) and carbonyl carbons (δ ~165–175 ppm) to confirm substitution patterns .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the dihydropyridine ring and chlorobenzyl group .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) and fragment patterns to validate the carboxamide backbone .
- IR Spectroscopy : Detect C=O stretches (~1680–1720 cm⁻¹) and nitrile groups (~2240 cm⁻¹) .
Advanced: How can researchers address contradictions in reported biological activity data for this compound?
Methodological Answer :
Discrepancies in bioactivity data (e.g., enzyme inhibition vs. no activity) may arise from:
- Experimental Design Flaws :
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize false negatives .
- Compound Stability : Test stability under assay conditions (pH, temperature) via LC-MS to rule out degradation .
- Structural Confounders :
- Tautomeric Mixtures : Use crystallography or NMR to confirm the dominant tautomer in solution .
- Stereochemical Purity : Chiral HPLC ensures enantiomeric purity, as racemic mixtures may mask activity .
Example : In dihydropyridine derivatives, keto-amine tautomers showed higher binding affinity to kinases than hydroxy forms .
Advanced: What computational methods are suitable for predicting binding modes of this compound to protein targets?
Q. Methodological Answer :
- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases, GPCRs). Key parameters:
- Flexible Ligand Docking : Account for rotatable bonds in the chlorobenzyl and cyanophenyl groups .
- Water Network Analysis : Include crystallographic waters in the binding pocket to improve accuracy .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Monitor RMSD (<2 Å) and hydrogen bond persistence .
- Free Energy Calculations : Use MM/GBSA to predict binding affinities and validate against experimental IC50 values .
Basic: What are the common degradation pathways of this compound under physiological conditions?
Q. Methodological Answer :
- Hydrolysis : The carboxamide bond may hydrolyze in acidic/basic conditions, forming carboxylic acid and amine byproducts. Monitor via pH-controlled stability studies .
- Oxidative Degradation : Chlorobenzyl and cyanophenyl groups are susceptible to CYP450-mediated oxidation. Use liver microsome assays to identify metabolites .
- Photodegradation : UV exposure can cleave the dihydropyridine ring. Conduct accelerated photostability tests per ICH guidelines .
Mitigation : Lyophilization under inert gas (N2/Ar) and storage at -80°C in amber vials reduces degradation .
Advanced: How can hydrogen-deuterium exchange (HDX) mass spectrometry elucidate its interaction with serum albumin?
Q. Methodological Answer :
- HDX Workflow :
- Incubation : Mix compound with human serum albumin (HSA) in deuterated buffer (pD 7.4) for 10s–24h.
- Quenching : Rapidly lower pH to 2.5 and cool to 0°C to halt exchange .
- Analysis : Digest with pepsin, then use LC-MS to map deuterium incorporation in HSA peptides.
- Binding Site Identification : Reduced deuterium uptake in HSA regions (e.g., subdomain IIA) indicates compound binding .
- Affinity Correlation : Compare HDX kinetics with SPR or ITC data to validate binding constants .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
